1-Methyl-4-(methylamino)cyclohexanol
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Overview
Description
Rel-(1s,4s)-1-methyl-4-(methylamino)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a methyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,4s)-1-methyl-4-(methylamino)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to form the intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation using a catalyst like palladium on carbon to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Rel-(1s,4s)-1-methyl-4-(methylamino)cyclohexan-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Rel-(1s,4s)-1-methyl-4-(methylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using hydrogen gas and a metal catalyst.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products Formed
Oxidation: 1-methyl-4-(methylamino)cyclohexanone.
Reduction: 1-methyl-4-(methylamino)cyclohexane.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
Rel-(1s,4s)-1-methyl-4-(methylamino)cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Rel-(1s,4s)-1-methyl-4-(methylamino)cyclohexan-1-ol involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Rel-(1s,4s)-1-methyl-4-(methylamino)cyclohexan-1-ol can be compared with similar compounds such as:
Rel-(1R,2R)-2-(dimethylamino)cyclohexan-1-ol: This compound has a similar structure but with a dimethylamino group instead of a methylamino group.
cis-4-(methylamino)cyclohexanol: This compound has a similar cyclohexane ring but lacks the methyl substitution.
Uniqueness
The unique combination of the methyl and methylamino groups in Rel-(1s,4s)-1-methyl-4-(methylamino)cyclohexan-1-ol provides distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-methyl-4-(methylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-8(10)5-3-7(9-2)4-6-8/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
NZFKTQZVBHZCQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NC)O |
Origin of Product |
United States |
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